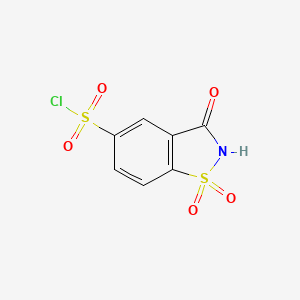![molecular formula C12H11ClF2 B2676593 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287302-56-9](/img/structure/B2676593.png)
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been investigated for its neuroprotective and anti-epileptic properties. Furthermore, 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has been used as a tool compound in the study of the endocannabinoid system and the development of new cannabinoid receptor ligands.
Wirkmechanismus
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Upon binding to the receptor, 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabis, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-cancer effects. It has also been found to have neuroprotective properties, protecting against oxidative stress and reducing neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain experiments, and caution should be taken when handling the compound due to its toxicity and potential for adverse effects.
Zukünftige Richtungen
There are several promising directions for future research on 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane, including the development of new synthetic analogs with improved pharmacological properties and the investigation of its potential as a therapeutic agent for a range of diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane and its effects on the endocannabinoid system.
Synthesemethoden
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane can be synthesized by a multistep process involving the reaction of 2,3-difluorobenzene with bicyclo[1.1.1]pentane-1-carboxylic acid, followed by chloromethylation and deprotection of the carboxylic acid group. The purity and yield of the final product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)8-2-1-3-9(14)10(8)15/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWANXPFQYKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=CC=C3)F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,6-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676510.png)



![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)
![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)
![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)
![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2676522.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)